3-(2-chlorophenyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide
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Overview
Description
3-(2-chlorophenyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, an ethylbenzo[d]thiazolyl group, a methylisoxazole group, and a tetrahydrofuran-2-ylmethyl group. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 3-(2-chlorophenyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route can be outlined as follows:
Formation of the isoxazole ring: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This can be achieved through electrophilic aromatic substitution reactions using chlorinated reagents.
Attachment of the ethylbenzo[d]thiazolyl group: This step may involve nucleophilic substitution reactions or coupling reactions using palladium catalysts.
Incorporation of the tetrahydrofuran-2-ylmethyl group: This can be done through alkylation reactions using tetrahydrofuran derivatives.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-(2-chlorophenyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit an enzyme involved in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites. The exact molecular targets and pathways would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
When compared to similar compounds, 3-(2-chlorophenyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds may include:
3-(4-chlorophenyl)-2-(2-aminothiazol-4-yl)-5-methoxybenzo[b]furan: This compound shares the chlorophenyl and thiazolyl groups but differs in the other functional groups.
2-chloro-3-ethylbenzoxazolium tetrafluoroborate: This compound contains the chlorophenyl and benzoxazolium groups but lacks the isoxazole and tetrahydrofuran groups.
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)-5-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O3S/c1-3-16-8-6-12-20-22(16)27-25(33-20)29(14-17-9-7-13-31-17)24(30)21-15(2)32-28-23(21)18-10-4-5-11-19(18)26/h4-6,8,10-12,17H,3,7,9,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUCQVAOFZFLHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CC3CCCO3)C(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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